molecular formula C9H11NS2 B2940589 3-(1,3-Dithiolan-2-yl)aniline CAS No. 50427-03-7

3-(1,3-Dithiolan-2-yl)aniline

Cat. No.: B2940589
CAS No.: 50427-03-7
M. Wt: 197.31
InChI Key: ZXMKFWMYTKRSBV-UHFFFAOYSA-N
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Description

3-(1,3-Dithiolan-2-yl)aniline is an organic compound characterized by the presence of a 1,3-dithiolan-2-yl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dithiolan-2-yl)aniline typically involves the reaction of 1,3-dithiolane with aniline under specific conditions. . The reaction is carried out in the presence of a solvent such as ethanol, and the mixture is heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dithiolan-2-yl)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitro-substituted aniline derivatives.

Scientific Research Applications

3-(1,3-Dithiolan-2-yl)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-(1,3,2-Dithiarsolan-2-yl)aniline: Similar structure but contains an arsenic atom instead of sulfur.

    1,3-Dithianes: Compounds with a similar dithiolane ring but different substituents.

Uniqueness

3-(1,3-Dithiolan-2-yl)aniline is unique due to its specific combination of the 1,3-dithiolan-2-yl group and aniline moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(1,3-dithiolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMKFWMYTKRSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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